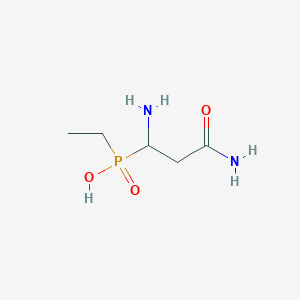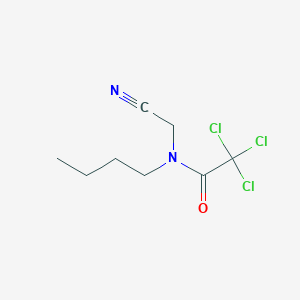![molecular formula C8H13I B14591499 1-Iodobicyclo[3.2.1]octane CAS No. 61192-26-5](/img/structure/B14591499.png)
1-Iodobicyclo[3.2.1]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Iodobicyclo[321]octane is a bicyclic organic compound featuring an iodine atom attached to a bicyclo[321]octane framework
準備方法
Synthetic Routes and Reaction Conditions: 1-Iodobicyclo[3.2.1]octane can be synthesized through several methods. One common approach involves the iodination of bicyclo[3.2.1]octane derivatives. For instance, the reaction of bicyclo[3.2.1]octane with iodine in the presence of a suitable oxidizing agent can yield this compound. Another method involves the use of iodine monochloride (ICl) as the iodinating agent under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions: 1-Iodobicyclo[3.2.1]octane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of bicyclo[3.2.1]octane.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products Formed:
Substitution Reactions: Products include azido-bicyclo[3.2.1]octane or cyano-bicyclo[3.2.1]octane.
Oxidation Reactions: Oxidized derivatives such as ketones or alcohols.
Reduction Reactions: Bicyclo[3.2.1]octane.
科学的研究の応用
1-Iodobicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and bioactive molecules.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 1-iodobicyclo[3.2.1]octane involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity towards certain targets.
類似化合物との比較
Bicyclo[3.2.1]octane: The parent compound without the iodine atom.
2-Azabicyclo[3.2.1]octane: A nitrogen-containing analog with significant potential in drug discovery.
8-Azabicyclo[3.2.1]octane: Another nitrogen-containing analog with interesting biological activities.
Uniqueness: 1-Iodobicyclo[3.2.1]octane is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential applications. The iodine atom can participate in unique interactions, making this compound valuable in various synthetic and research applications.
特性
CAS番号 |
61192-26-5 |
|---|---|
分子式 |
C8H13I |
分子量 |
236.09 g/mol |
IUPAC名 |
1-iodobicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H13I/c9-8-4-1-2-7(6-8)3-5-8/h7H,1-6H2 |
InChIキー |
BWSBSQKPOKENLC-UHFFFAOYSA-N |
正規SMILES |
C1CC2CCC(C1)(C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-Bromoethoxy)carbonyl]-L-phenylalanine](/img/structure/B14591418.png)
![Tributyl({1-[2-(oxiran-2-yl)propan-2-yl]cyclohexyl}oxy)stannane](/img/structure/B14591420.png)
![3-[2-Methoxy-6-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14591422.png)

![1-Bromo-2-methylidenespiro[2.4]heptane](/img/structure/B14591434.png)



amino}heptanoate](/img/structure/B14591464.png)
![1-[2-(Acetyloxy)ethyl]-1,2-dimethylpiperidin-1-ium](/img/structure/B14591465.png)


![5-[(Propan-2-yl)oxy]-1,2,4-thiadiazol-3(2H)-one](/img/structure/B14591479.png)
![2-Chloro-N-{4-[4-methyl-3-(propylsulfanyl)phenoxy]phenyl}acetamide](/img/structure/B14591490.png)
